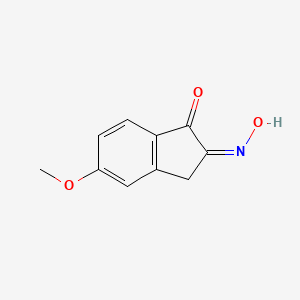

(2Z)-2-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-inden-1-one

Descripción general

Descripción

(2Z)-2-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that includes a hydroxyimino group and a methoxy group attached to an indene backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-inden-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxy-1-indanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a temperature of around 60-70°C for several hours, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyimino group undergoes oxidation to form nitroso or nitro derivatives, depending on reaction conditions:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media, hydrogen peroxide (H₂O₂) under catalytic conditions .

-

Products :

-

Nitroso intermediate (unstable, further oxidizes to nitro derivative).

-

5-Methoxy-1-nitroindan-1-one (final product under strong oxidative conditions).

-

Mechanism :

-

Initial deprotonation of the hydroxyimino group.

-

Two-electron oxidation to generate a nitroso group.

-

Further oxidation to nitro derivatives via radical intermediates.

Reduction Reactions

The oxime group is reduced to an amine, enabling access to aminoindanone derivatives:

-

Reagents/Conditions :

-

Products :

Mechanism :

-

Hydride attack at the electrophilic carbon of the C=N bond.

Substitution Reactions

The methoxy group undergoes nucleophilic aromatic substitution (NAS) under acidic or basic conditions:

-

Reagents/Conditions :

-

Products :

Example :

\text{(2Z)-2-(Hydroxyimino)-5-methoxyindan-1-one} \xrightarrow{\text{HBr/AcOH}} \text{(2Z)-2-(Hydroxyimino)-5-hydroxyindan-1-one} $$[7]. --- ### 4. [Cyclization and Ring-Opening Reactions ](pplx://action/followup) The compound participates in cycloaddition and retro-cyclization processes: - **[Reagents/Conditions](pplx://action/followup)**: - Dichloroimidazolidinediones (DCIDs) in acetonitrile (activates oxime for C–C cleavage)[6]. - Palladium catalysts for carbonylative cyclization[7]. - **[Products](pplx://action/followup)**: - Cyanoformamides via C–C bond cleavage (e.g., 5-methoxy-2-cyanoindan-1-one)[6]. - Fused bicyclic structures via [2+2] cycloaddition[7]. **[Mechanistic Pathway](pplx://action/followup)**: 1. DCID-mediated activation of the oxime group. 2. Cleavage of the C–C bond adjacent to the oxime, releasing cyanide. 3. Trapping of intermediates to form cyanoformamides[6]. --- ### 5. [Metal Complexation ](pplx://action/followup) The hydroxyimino group acts as a bidentate ligand for transition metals: - **[Reagents/Conditions](pplx://action/followup)**: - Fe³⁺, Cu²⁺, or Zn²⁺ salts in aqueous or alcoholic solutions[1][8]. - **[Products](pplx://action/followup)**: - Octahedral or square-planar complexes (e.g., [Fe(L)₃]³⁺, where L = deprotonated oxime)[1]. **[Applications](pplx://action/followup)**: - Enhanced catalytic activity in oxidation reactions. - Potential use in metallopharmaceuticals[1][8]. --- ### 6. [Condensation Reactions ](pplx://action/followup) The oxime group condenses with carbonyl compounds to form hydrazones: - **[Reagents/Conditions](pplx://action/followup)**: - Aldehydes or ketones in ethanol with acid catalysis[1][5]. - **[Products](pplx://action/followup)**: - Hydrazone derivatives (e.g., 5-methoxyindan-1-one hydrazone)[5]. **[Example](pplx://action/followup)**:

\text{(2Z)-2-(Hydroxyimino)-5-methoxyindan-1-one} + \text{RCHO} \rightarrow \text{RCH=N-N=C(Indanone)}

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that (2Z)-2-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-inden-1-one exhibits antimicrobial properties. For instance, it has been evaluated against various Gram-positive and Gram-negative bacteria using the Diameter of Inhibition Zone (DIZ) assay. Compounds derived from this structure demonstrated significant activity, with some showing inhibition zones exceeding 20 mm against pathogens like Staphylococcus aureus and Bacillus subtilis .

Neuroprotective Effects

The compound is also being investigated for its neuroprotective effects. Research suggests that derivatives of the 2,3-dihydro-1H-indene framework can ameliorate symptoms associated with cerebral hypoxia and other neurological disorders. These compounds have shown potential in improving cognitive functions and reducing inflammation in neural tissues .

Antioxidant Properties

The antioxidant capacity of this compound has been noted in various studies. It may serve as a protective agent against oxidative stress in biological systems, which is crucial for preventing cellular damage and aging-related diseases .

Anti-inflammatory Agents

The compound has been explored for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Cardiovascular Health

Research suggests that derivatives of this compound may have hypotensive effects, potentially beneficial for managing hypertension and related cardiovascular conditions. The mechanisms involve vasodilation and improved blood flow, attributed to the modulation of nitric oxide pathways .

Synthesis of Functional Materials

This compound is being utilized in the synthesis of advanced materials with specific functional properties. Its unique structure allows for incorporation into polymers and composites that exhibit enhanced thermal stability and mechanical strength .

Drug Delivery Systems

The compound's chemical stability and biocompatibility make it a suitable candidate for drug delivery applications. It can be engineered into nanoparticles or liposomes to improve the bioavailability and targeted delivery of therapeutic agents .

Case Studies

Mecanismo De Acción

The mechanism of action of (2Z)-2-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(2Z)-2-hydroxyimino-3H-inden-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

(2Z)-2-hydroxyimino-5-methyl-3H-inden-1-one: Contains a methyl group instead of a methoxy group, leading to different chemical properties.

Uniqueness

(2Z)-2-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the hydroxyimino and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Actividad Biológica

(2Z)-2-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-inden-1-one is a compound characterized by its unique structural features, including a hydroxyimino group and a methoxy group attached to an indene backbone. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C₁₀H₉NO₃, with a molecular weight of 191.183 g/mol. Its physical properties include:

- Density: 1.35 g/cm³

- Boiling Point: 406.3 °C at 760 mmHg

- CAS Number: 7235-36-1

These properties are essential for understanding the compound's behavior in biological systems and its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The hydroxyimino group can form hydrogen bonds with biological macromolecules, potentially modulating their activity. This compound may influence various pathways by interacting with enzymes and receptors, leading to significant biological effects such as:

- Antimicrobial Activity: Potential inhibition of bacterial growth.

- Anticancer Activity: Induction of apoptosis in cancer cells through modulation of signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with hydroxy and methoxy groups have shown significant antibacterial activity against Gram-positive bacteria like Enterococcus faecalis . The Minimum Inhibitory Concentration (MIC) for these compounds was reported at 8 μM.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. Notably:

- MCF-7 (Breast Cancer): The compound exhibited selective antiproliferative activity with an IC₅₀ value ranging from 1.2 to 4.4 μM across different derivatives.

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound A | MCF-7 | 3.1 |

| Compound B | HCT116 | 3.7 |

| Compound C | HEK293 | 5.3 |

This table summarizes the efficacy of related compounds in inhibiting cell proliferation.

Study on Antiproliferative Effects

A study explored the effects of this compound on human cancer cell lines derived from lung carcinoma (H460), colorectal carcinoma (HCT116), and breast cancer (MCF7). The results indicated that compounds with similar structural features significantly inhibited cell growth at low micromolar concentrations, suggesting a promising avenue for cancer therapy development .

Study on Antioxidative Properties

Another research effort highlighted the antioxidative capacity of derivatives containing hydroxyl and methoxy groups. These compounds exhibited enhanced antioxidative activity compared to standard antioxidants like BHT, indicating their potential role in mitigating oxidative stress in cells .

Propiedades

IUPAC Name |

(2Z)-2-hydroxyimino-5-methoxy-3H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-13)10(8)12/h2-4,13H,5H2,1H3/b11-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSYQAKPMLRTDL-LUAWRHEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=NO)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=N\O)/C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.